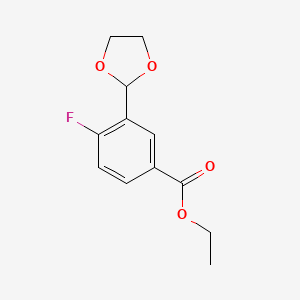

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate

CAS No.:

Cat. No.: VC15933666

Molecular Formula: C12H13FO4

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FO4 |

|---|---|

| Molecular Weight | 240.23 g/mol |

| IUPAC Name | ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |

| Standard InChI | InChI=1S/C12H13FO4/c1-2-15-11(14)8-3-4-10(13)9(7-8)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |

| Standard InChI Key | NNVWTQANJMZDKA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |

Introduction

Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate is a synthetic organic compound with a molecular formula of C12H13FO4 and a molecular weight of 240.23 g/mol . This compound features a 1,3-dioxolane ring attached to a fluorinated benzene ring, which is further linked to an ethyl ester group. The presence of the fluorine atom and the dioxolane ring suggests potential applications in pharmaceutical or chemical synthesis due to their unique chemical properties.

Synthesis and Applications

While specific synthesis methods for Ethyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate are not detailed in the available literature, ester derivatives in general can be synthesized using carbodiimide coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DMAP (4-(dimethylaminopyridine) . The compound's applications might include use as an intermediate in pharmaceutical synthesis or as a building block in organic chemistry due to its unique fluorinated and dioxolane functionalities.

Related Compounds

-

Methyl 4-(1,3-dioxolan-2-yl)benzoate (CAS: 142651-24-9) shares a similar dioxolane ring but lacks the fluorine atom and has a methyl ester instead of an ethyl ester .

-

3-(1,3-Dioxolan-2-yl)-4'-fluorobenzophenone (CAS: 898779-27-6) is another related compound with a benzophenone structure instead of a benzoate ester .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume